An In-depth Technical Guide to Fmoc-NH-PEG2-CH2COOH (Fmoc-AEEA)
An In-depth Technical Guide to Fmoc-NH-PEG2-CH2COOH (Fmoc-AEEA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-NH-PEG2-CH2COOH, a key building block in modern bioconjugation and drug development. This bifunctional linker, commonly known as Fmoc-8-amino-3,6-dioxaoctanoic acid or Fmoc-AEEA, plays a pivotal role in the synthesis of complex biomolecules, including therapeutic peptides, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).
Chemical Structure and Identification
Fmoc-NH-PEG2-CH2COOH is characterized by a central hydrophilic diethylene glycol (PEG2) spacer, which imparts favorable solubility characteristics. One terminus of the molecule is a carboxylic acid (-COOH), while the other is a primary amine protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is a base-labile protecting group, allowing for its removal under mild conditions to expose the amine for subsequent conjugation.
Systematic Name: 2-(2-(2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy)ethoxy)acetic acid
Common Synonyms: Fmoc-8-amino-3,6-dioxaoctanoic acid, Fmoc-AEEA
CAS Number: 166108-71-0
Molecular Formula: C₂₁H₂₃NO₆
Molecular Weight: 385.42 g/mol
Physicochemical Properties
The physicochemical properties of Fmoc-NH-PEG2-CH2COOH are crucial for its handling, storage, and application in various synthetic protocols. The presence of the PEG spacer enhances its solubility in a range of solvents.
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 90-92 °C | [1] |
| Boiling Point | 631.4 ± 45.0 °C at 760 mmHg | [1][2] |
| Density | 1.3 ± 0.1 g/cm³ | [1][2] |
| pKa | 3.40 ± 0.10 (Predicted) | [1] |
| Solubility | Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | [1] |
| Storage Conditions | Store at -15°C to -20°C, under inert atmosphere | [2][3][4] |
Commercial Supplier Specifications
Fmoc-NH-PEG2-CH2COOH is commercially available from various suppliers. The purity of the compound is a critical factor for its successful application in sensitive synthetic procedures.
| Supplier | Purity | Reference |
| GL Biochem (Shanghai) Ltd. | 98.0% | [2] |
| DC Chemicals Limited | 98.0% | [2] |
| ShangHai DC Chemicals Co.,Ltd. | 98.9% | [5] |
| Chem-Impex | ≥ 99% (HPLC) | [6] |
| ChemScene | ≥97% | [7] |
| Creative Biolabs | >97.0% | [3] |
| Carl ROTH | ≥99,5 % | [8] |
Experimental Protocols
Synthesis of Fmoc-NH-PEG2-CH2COOH (Fmoc-AEEA)
A common synthetic route to Fmoc-AEEA involves the protection of the amino group of 2-(2-aminoethoxy)ethanol, followed by chain extension and oxidation. A representative patent describes a method involving the reaction of Boc-diglycolamine with a halogenated tert-butyl ester, followed by hydrolysis and subsequent reaction with Fmoc-OSu. The final product is then purified by crystallization.
Use in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-NH-PEG2-CH2COOH is widely used as a hydrophilic linker in SPPS to improve the solubility and pharmacokinetic properties of peptides.[3][9]
Protocol for Incorporating Fmoc-AEEA into a Peptide Sequence:
-
Resin Swelling: Swell the desired resin (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 1 hour.[10]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain on the resin by treating it with a 20% solution of piperidine (B6355638) in DMF. This is typically done in two steps of 5 and 10 minutes.[11]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-piperidine adduct.
-
Amino Acid Activation: Activate the carboxylic acid of Fmoc-NH-PEG2-CH2COOH using a suitable coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) in DMF.[11]
-
Coupling: Add the activated Fmoc-AEEA solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF to remove unreacted reagents and byproducts.
-
Repeat: Repeat the deprotection, washing, activation, and coupling steps for subsequent amino acids to elongate the peptide chain.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (B1312306) (TIS) and water.[10]
High-Performance Liquid Chromatography (HPLC) Purification
Purification of the crude peptide containing the Fmoc-AEEA linker is typically performed by reverse-phase HPLC (RP-HPLC).
General HPLC Protocol:
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a defined time period is used to elute the peptide. The exact gradient will depend on the hydrophobicity of the peptide.
-
Detection: UV absorbance is monitored, typically at 220 nm and 280 nm.
-
Fraction Collection: Fractions corresponding to the desired peptide peak are collected, and their purity is confirmed by analytical HPLC and mass spectrometry.
Applications and Workflows
Fmoc-NH-PEG2-CH2COOH is a versatile tool in the development of complex therapeutics and research probes. Its bifunctional nature allows it to act as a bridge between different molecular entities.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, Fmoc-AEEA can be incorporated as a spacer to improve the solubility and pharmacokinetic profile of synthetic peptides.[3]
Caption: Workflow for incorporating Fmoc-AEEA in SPPS.
Antibody-Drug Conjugates (ADCs)
Fmoc-AEEA serves as a hydrophilic linker in the construction of ADCs, connecting a potent cytotoxic drug to a monoclonal antibody. The linker's properties can influence the stability, solubility, and efficacy of the ADC.[5][12][13]
Caption: General workflow for ADC synthesis using Fmoc-AEEA.
Proteolysis-Targeting Chimeras (PROTACs)
In PROTAC technology, Fmoc-AEEA can be used to synthesize the linker that connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. The nature of the linker is critical for the ternary complex formation and subsequent target protein degradation.[12][13]
Caption: Role of Fmoc-AEEA in PROTAC development.
References
- 1. Fmoc-AEEA CAS No.166108-71-0 [apnbiotech.com]
- 2. echemi.com [echemi.com]
- 3. Fmoc-8-amino-3,6-dioxaoctanoic Acid PEGylation Crosslinker - Creative Biolabs [creative-biolabs.com]
- 4. Fmoc-NH-PEG2-CH2COOH, 166108-71-0, Semaglutide Intermediate - Biopharma PEG [biochempeg.com]
- 5. Fmoc-8-amino-3,6-dioxaoctanoic acid | CAS#:166108-71-0 | Chemsrc [chemsrc.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemscene.com [chemscene.com]
- 8. Fmoc-8-Amino-3,6-dioxaoctanoic acid, 1 g, CAS No. 166108-71-0 | Fluorenylmethylene / Fmoc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. chempep.com [chempep.com]
- 12. Fmoc-8-amino-3,6-dioxaoctanoic acid | 166108-71-0 [chemicalbook.com]
- 13. medchemexpress.com [medchemexpress.com]
